3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol
Description
3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol is a benzimidazole derivative characterized by a benzimidazole core substituted with a 4-methylphenylmethyl group at the N1 position and a propan-1-ol chain at the C2 position.
Properties
IUPAC Name |
3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-8-10-15(11-9-14)13-20-17-6-3-2-5-16(17)19-18(20)7-4-12-21/h2-3,5-6,8-11,21H,4,7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSFXQREGVIIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322216 | |
| Record name | 3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201180 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380352-47-6 | |
| Record name | 3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol typically involves the condensation of 4-methylbenzylamine with o-phenylenediamine, followed by cyclization and subsequent reduction. The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Research Findings and Implications
- Similar methods may apply to the target compound.
- Functional Potential: The benzimidazole scaffold is associated with bioactivity (e.g., antimicrobial, anticancer), suggesting the target compound may share similar applications, modulated by its substituents.
Biological Activity
The compound 3-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol is a novel benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, synthesizing findings from diverse research studies, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H22N2O
- Molecular Weight : 270.37 g/mol
- CAS Number : [Not available in the search results]
The benzimidazole moiety is notable for its pharmacological versatility, often associated with anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Properties
Recent studies have investigated the cytotoxic effects of benzimidazole derivatives against various cancer cell lines. For instance, a study reported that compounds based on the benzimidazole nucleus exhibited significant cytotoxicity against breast and colon cancer cells. Specifically, derivatives with modifications similar to This compound showed enhanced activity compared to their simpler counterparts .
Case Study: Cytotoxicity in Cancer Cell Lines
A detailed evaluation of compound efficacy was conducted on several cancer cell lines, including neuroblastoma and glioblastoma. The results indicated that the compound demonstrated potent cytotoxicity with an LC50 (lethal concentration for 50% of cells) in the nanomolar range. For example:
| Cell Line | LC50 (nM) |
|---|---|
| Neuroblastoma | 18.9 |
| Glioblastoma | 200 |
These findings suggest that the compound could serve as a promising candidate for further development in cancer therapies .
The mechanism by which This compound exerts its effects is believed to involve the disruption of microtubule dynamics, essential for cell division. This disruption leads to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent against chemoresistant tumors .
In Vivo Studies
In vivo biodistribution studies have shown that compounds similar to this benzimidazole derivative can achieve significant brain uptake after oral administration. This characteristic is particularly beneficial for targeting brain tumors, where effective drug delivery remains a challenge .
Comparative Analysis of Benzimidazole Derivatives
To contextualize the biological activity of This compound , a comparison with other known benzimidazole derivatives is useful.
| Compound Name | Activity Type | LC50 (nM) | Reference |
|---|---|---|---|
| Compound A (similar structure) | Anticancer | 15 | |
| Compound B (simpler structure) | Anticancer | 300 | |
| Compound C (metal complex) | Anticancer | 100 |
This table illustrates that This compound may offer superior efficacy compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
